molecular formula C44H74O2 B1262625 Fecosteryl palmitoleate

Fecosteryl palmitoleate

Cat. No.: B1262625
M. Wt: 635.1 g/mol
InChI Key: VXMWPGVHCCYQEO-JKUHGSQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fecosteryl palmitoleate is a fecosterol ester. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

1. Metabolic and Insulin Sensitivity Effects

Palmitoleate, a monounsaturated fatty acid, has been shown to have significant implications for insulin sensitivity and metabolic health. Research indicates that circulating palmitoleate strongly predicts insulin sensitivity in humans, suggesting its crucial role in the pathophysiology of insulin resistance (Stefan et al., 2009). Further studies have shown mixed cardiovascular effects, correlations with obesity, and significant amelioration of insulin resistance and diabetes (Frigolet & Gutiérrez-Aguilar, 2017).

2. Impact on Atherosclerosis and Lipid Metabolism

Palmitoleate has been observed to influence atherosclerosis progression and lipid metabolism. It has been reported to reduce atherosclerotic plaque area, improve plasma and hepatic lipid profiles, and modulate key genes involved in lipogenesis and inflammation (Yang et al., 2019). Additionally, it has been identified as a bioactive lipokine that promotes metabolic resilience of organelles and limits the progression of atherosclerosis (Cimen et al., 2016).

3. Potential Therapeutic Applications

Palmitoleate has been explored for its potential therapeutic applications. Its supplementation has been studied in the context of metabolic diseases, with a focus on improving systemic glucose metabolism and insulin sensitivity (Tricò et al., 2019). The possibility of its use in dietary interventions and its supplementation for the prevention and control of chronic metabolic and inflammatory disorders is an area of active research (de Souza et al., 2018).

4. Role in NAFLD and Liver Health

Studies have shown that palmitoleate plays a unique role in non-alcoholic fatty liver disease (NAFLD) by dissociating liver inflammatory response from hepatic steatosis (Guo et al., 2012). This finding indicates its potential as a therapeutic agent in managing liver health and related metabolic conditions.

5. Effects on Cell Proliferation and Organelle Stress

Palmitoleate has been identified as a mitogen, influencing cell proliferation and being formed during stimulation with growth factors (Koeberle et al., 2012). It has been shown to reduce metabolic stress in various tissues and thus decrease the severity of atherosclerosis in mouse models (Çimen et al., 2016).

Properties

Molecular Formula

C44H74O2

Molecular Weight

635.1 g/mol

IUPAC Name

[(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-hexadec-9-enoate

InChI

InChI=1S/C44H74O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-42(45)46-37-28-30-43(6)36(32-37)24-25-38-40-27-26-39(44(40,7)31-29-41(38)43)35(5)23-22-34(4)33(2)3/h13-14,33,35-37,39-40H,4,8-12,15-32H2,1-3,5-7H3/b14-13-/t35-,36+,37+,39-,40+,43+,44-/m1/s1

InChI Key

VXMWPGVHCCYQEO-JKUHGSQXSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1)CCC3=C2CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC1CCC2(C(C1)CCC3=C2CCC4(C3CCC4C(C)CCC(=C)C(C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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